molecular formula C21H18F4N2O4 B3988117 6-[4-(allyloxy)phenyl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone

6-[4-(allyloxy)phenyl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone

Cat. No.: B3988117
M. Wt: 438.4 g/mol
InChI Key: UPGCDXJJHFSKMR-UHFFFAOYSA-N
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Description

6-[4-(allyloxy)phenyl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone is a compound with notable chemical properties and potential applications in various scientific fields. This compound's structure includes an allyloxy group, a fluorobenzoyl group, and a trifluoromethyl group, making it a subject of interest in medicinal and industrial chemistry due to its unique reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of a suitably substituted benzoyl compound with an allyloxy-substituted aromatic amine. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reaction. The final product is usually purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of 6-[4-(allyloxy)phenyl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone can be optimized by using continuous flow reactors that allow for better control of reaction conditions, leading to higher yields and purity of the product. These methods often include the use of automated systems for precise addition of reagents and maintenance of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: It can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation products depending on the specific reagents used.

  • Reduction: It undergoes reduction reactions with reducing agents like lithium aluminum hydride or sodium borohydride, which can selectively reduce specific functional groups.

  • Substitution: The allyloxy and fluorobenzoyl groups can undergo substitution reactions, especially under nucleophilic conditions.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: Basic or acidic conditions depending on the desired substitution reaction.

Major Products Formed: The major products of these reactions are typically derivatives where one or more functional groups have been modified, such as hydroxylation products from oxidation or alkanes from reduction.

Scientific Research Applications

This compound is utilized in several fields:

  • Chemistry: As a reagent or intermediate in the synthesis of complex molecules.

  • Biology: Studied for its potential effects on various biological pathways and as a molecular probe in biochemical assays.

  • Medicine: Investigated for its pharmacological properties, including potential therapeutic applications.

  • Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

When compared with other compounds that have similar functional groups, 6-[4-(allyloxy)phenyl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone stands out due to its unique combination of allyloxy, fluorobenzoyl, and trifluoromethyl groups. These groups confer distinct chemical properties such as increased lipophilicity and potential for forming strong interactions with biological targets.

Comparison with Similar Compounds

  • 6-[4-(methoxy)phenyl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone.

  • 6-[4-(allyloxy)phenyl]-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone.

  • 6-[4-(allyloxy)phenyl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(methyl)tetrahydro-2(1H)-pyrimidinone.

Biological Activity

The compound 6-[4-(allyloxy)phenyl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C21H18F4N2OC_{21}H_{18}F_{4}N_{2}O with a molecular weight of approximately 447.43 g/mol. The structural elements include:

  • Allyloxy and fluorobenzoyl groups which may contribute to its biological activity.
  • A trifluoromethyl substituent that enhances lipophilicity and may affect enzyme interactions.

Antidiabetic Activity

Recent studies have indicated that compounds with similar structures exhibit significant antidiabetic properties. For instance, a related compound demonstrated inhibition against various antidiabetic targets such as α-glucosidase and α-amylase with IC50 values ranging from 0.91 to 6.28 μM . Although specific data on the target compound is limited, its structural analogs suggest potential efficacy in managing diabetes.

Antioxidant Properties

The antioxidant capacity of compounds in this class has been evaluated using DPPH radical scavenging assays. Compounds exhibiting similar structural motifs have shown promising results, with IC50 values indicating strong free radical scavenging abilities . This property is crucial for mitigating oxidative stress-related diseases.

Neuroprotective Effects

Compounds with similar functional groups have been studied for neuroprotective effects, particularly in models of Alzheimer’s disease. The presence of fluorine atoms in the structure enhances binding affinity to target enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Molecular docking studies suggest that the trifluoromethyl group interacts favorably with enzyme active sites through hydrogen bonding and hydrophobic interactions. This interaction potentially leads to the inhibition of target enzymes, contributing to both antidiabetic and neuroprotective activities .

Case Studies

  • Antidiabetic Efficacy : A study involving related compounds demonstrated significant inhibition of α-glucosidase (IC50 = 6.28 μM) and α-amylase (IC50 = 4.58 μM), suggesting that structural modifications can enhance biological activity against diabetes .
  • Neuroprotective Activity : In vitro studies on structurally similar compounds showed moderate inhibition against AChE (IC50 = 19.2 μM) and BChE (IC50 = 13.2 μM), indicating potential for cognitive enhancement or protective effects in neurodegenerative conditions .

Data Tables

Biological ActivityCompoundIC50 Value (μM)Reference
α-Glucosidase InhibitionSimilar Compound6.28
α-Amylase InhibitionSimilar Compound4.58
AChE InhibitionSimilar Compound19.2
BChE InhibitionSimilar Compound13.2
DPPH Scavenging ActivitySimilar Compound2.36

Properties

IUPAC Name

5-(4-fluorobenzoyl)-4-hydroxy-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F4N2O4/c1-2-11-31-15-9-5-12(6-10-15)17-16(18(28)13-3-7-14(22)8-4-13)20(30,21(23,24)25)27-19(29)26-17/h2-10,16-17,30H,1,11H2,(H2,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGCDXJJHFSKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[4-(allyloxy)phenyl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
Reactant of Route 2
6-[4-(allyloxy)phenyl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
Reactant of Route 3
6-[4-(allyloxy)phenyl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
Reactant of Route 4
6-[4-(allyloxy)phenyl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
Reactant of Route 5
6-[4-(allyloxy)phenyl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
Reactant of Route 6
6-[4-(allyloxy)phenyl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone

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